Benzoylmalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoylmalic acid can be synthesized through the esterification of malic acid with benzoyl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the ester.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: Benzoylmalic acid undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield malic acid and benzoic acid.
Oxidation: It can be oxidized to form various oxidation products depending on the conditions and reagents used.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Hydrolysis: Malic acid and benzoic acid.
Oxidation: Various oxidized derivatives depending on the specific conditions.
Substitution: Different acylated malic acids.
Scientific Research Applications
Benzoylmalic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker.
Medicine: Investigated for its antioxidant properties and potential therapeutic benefits.
Industry: Utilized in the production of certain polymers and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
Benzoylmalic acid can be compared with other phenolic acids such as:
- Gallic acid
- Protocatechuic acid
- p-Hydroxybenzoic acid
- Syringic acid
Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity compared to other phenolic acids. Its combination of a benzoyl group with malic acid makes it a valuable compound for various synthetic and research applications.
Comparison with Similar Compounds
- Gallic acid: Known for its strong antioxidant properties.
- Protocatechuic acid: Studied for its anti-inflammatory and antimicrobial activities.
- p-Hydroxybenzoic acid: Commonly used as a preservative and in the synthesis of parabens.
- Syringic acid: Noted for its potential anti-cancer properties.
Properties
CAS No. |
22138-51-8 |
---|---|
Molecular Formula |
C11H10O6 |
Molecular Weight |
238.19 g/mol |
IUPAC Name |
(2S)-2-benzoyloxybutanedioic acid |
InChI |
InChI=1S/C11H10O6/c12-9(13)6-8(10(14)15)17-11(16)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)(H,14,15)/t8-/m0/s1 |
InChI Key |
NVPJTXMOQCANSN-QMMMGPOBSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC(CC(=O)O)C(=O)O |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC(CC(=O)O)C(=O)O |
melting_point |
142°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.